molecular formula C4H3F2N5S B1359234 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-11-7

3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No. B1359234
CAS RN: 893746-11-7
M. Wt: 191.16 g/mol
InChI Key: WYCCPZJZEKQULD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, commonly referred to as DFTD, is a synthetic compound that has been studied for its potential applications in scientific research. DFTD is a derivative of the triazole ring system and has been shown to possess a wide range of biological activities. DFTD has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Anticancer Applications

The triazolothiadiazine derivatives, which include compounds like 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, have been studied for their potential anticancer properties. Research has explored their effectiveness against various cancer cell lines, offering a promising avenue for the development of new anticancer agents .

Antimicrobial Activity

These compounds also exhibit a range of antimicrobial activities. Their ability to inhibit the growth of bacteria and other microorganisms makes them valuable in the development of new antibiotics and antimicrobial agents .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives are another area of interest. They could potentially be used in the treatment of pain and inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of these compounds is being investigated for its potential to protect cells from oxidative stress, which is implicated in various diseases .

Antiviral Applications

Their antiviral activity is another promising field, with studies exploring their effectiveness against different viruses .

Enzyme Inhibition

Triazolothiadiazine derivatives are known to act as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors. This property can be harnessed for therapeutic purposes in conditions where enzyme activity needs to be regulated .

Energetic Materials

Due to their good thermal stability and detonation properties, these compounds are being considered for use as energetic materials in various applications .

8. Cytotoxic Activity Against Cancer Cell Lines Specifically, the cytotoxic activity of these molecules against breast cancer cell lines has been a subject of research, indicating their potential use in targeted cancer therapies .

properties

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCPZJZEKQULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C2N1N=C(S2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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